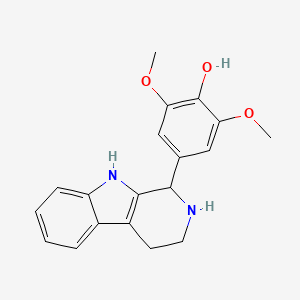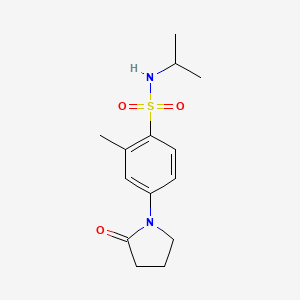
4-methoxy-2-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methoxy-2-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide” is a chemical compound. It has been shown to inhibit the metabolism of drugs and may be used as a marker for drug metabolism . It is often used as a flavor and fragrance intermediate, but also as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. The compound contains several functional groups, including a methoxy group, a methyl group, and a pyridinyl group .Physical And Chemical Properties Analysis
“this compound” is an off-white powder with a savoury, meat-like aroma. It is soluble in non-polar organic solvents but insoluble in water. It is sparingly soluble in ethanol .Mecanismo De Acción
4-methoxy-2-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide works by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA. By inhibiting this enzyme, this compound can prevent cancer cells from dividing and growing. Additionally, this compound has been shown to induce apoptosis in cancer cells, which can lead to their death.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methoxy-2-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is its high specificity for DHFR. This allows researchers to study the effects of inhibiting this enzyme without affecting other cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-methoxy-2-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide. One area of interest is in the development of more effective formulations of the compound that can improve its solubility and bioavailability. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its anti-cancer effects. Finally, there is ongoing research into the potential use of this compound in the treatment of other diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of 4-methoxy-2-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 3-methyl-2-pyridinecarboxylic acid with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-methoxy-2-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by interfering with their DNA synthesis and inducing apoptosis.
Propiedades
IUPAC Name |
4-methoxy-2-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-5-4-8-15-14(10)16-20(17,18)13-7-6-12(19-3)9-11(13)2/h4-9H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPGJIWUPNPDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-fluoro-4-methoxyphenyl){1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6095069.png)
![ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6095072.png)
![N-butyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6095086.png)

![4-[({2-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-4-methoxybenzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B6095099.png)
![2-[4-(3-fluorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6095107.png)

![N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6095121.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(1H-indol-3-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6095124.png)
![4-[(4-methoxy-1-naphthyl)methyl]-2,6-dimethylmorpholine](/img/structure/B6095128.png)
![17-[(3-chloro-5-ethoxy-4-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B6095136.png)
![1-(2,2-dimethylpropanoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6095138.png)
![ethyl 2-[(4-chlorophenyl)amino]-4-oxo-5-(3-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6095146.png)
